2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide
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Overview
Description
2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide is a chemical compound with the molecular formula C10H14N2O3S2 It is known for its unique structure, which includes a phenylsulfonyl group and an ethanohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide typically involves the reaction of 2-(phenylsulfonyl)ethylthiol with ethanohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully monitored to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The ethanohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanohydrazides depending on the nucleophile used.
Scientific Research Applications
2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with biological molecules, leading to various biochemical effects. The ethanohydrazide moiety may also play a role in the compound’s activity by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(Phenylsulfonyl)ethyl]thio}acetic acid
- 2-{[2-(Phenylsulfonyl)ethyl]thio}ethanol
- 2-{[2-(Phenylsulfonyl)ethyl]thio}ethylamine
Uniqueness
2-{[2-(Phenylsulfonyl)ethyl]thio}ethanohydrazide is unique due to its combination of a phenylsulfonyl group and an ethanohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(benzenesulfonyl)ethylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S2/c11-12-10(13)8-16-6-7-17(14,15)9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFCBSYNHYWPME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCSCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384839 |
Source
|
Record name | 2-{[2-(phenylsulfonyl)ethyl]thio}ethanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-38-7 |
Source
|
Record name | 2-{[2-(phenylsulfonyl)ethyl]thio}ethanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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